molecular formula C14H13N B3025645 4-Aminostilbene CAS No. 4309-66-4

4-Aminostilbene

Cat. No.: B3025645
CAS No.: 4309-66-4
M. Wt: 195.26 g/mol
InChI Key: VFPLSXYJYAKZCT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminostilbene is an organic compound with the molecular formula C14H13N. It is a derivative of stilbene, characterized by the presence of an amino group (-NH2) attached to the fourth position of the stilbene structure. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals.

Scientific Research Applications

4-Aminostilbene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and polymers.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

4-Aminostilbene, a derivative of the stilbene family, has been found to exhibit significant interactions with various biological targets. Stilbene and its analogues hold enormous potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors . .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, it has been found that this compound and 4-aminobibenzyl are N-oxidized to a similar extent and primary activation products of this compound appear even faster in the blood . Intermediates originating during methemoglobin formation are more reactive and covalently bind to hemoglobin 2–3 times as much with trans-stilbene as compared to bibenzyl derivatives .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways involves the formation of methemoglobin, a form of hemoglobin that contains ferric [Fe^3+] iron and has a decreased ability to bind oxygen . .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It has been found that this compound and 4-aminobibenzyl are N-oxidized to a similar extent and primary activation products of this compound appear even faster in the blood . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets and the subsequent biochemical changes. These changes can lead to various biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors . .

Safety and Hazards

4-Aminostilbene can cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to use only in well-ventilated areas, wear protective clothing, and wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminostilbene can be synthesized through several methods, including the reduction of 4-nitrostilbene. One common method involves the following steps:

    Nitration of Stilbene: Stilbene is nitrated to form 4-nitrostilbene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of 4-Nitrostilbene: The 4-nitrostilbene is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminostilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols under alkaline conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Azo dyes and other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminostilbene: Similar structure with a dimethylamino group instead of an amino group.

    4-Nitrostilbene: Precursor to 4-aminostilbene, with a nitro group instead of an amino group.

    Resveratrol: A naturally occurring stilbene with hydroxyl groups, known for its antioxidant properties.

Uniqueness

This compound is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. Unlike its nitro and dimethylamino counterparts, this compound can undergo specific reactions such as diazotization and coupling to form azo dyes. Its potential as a synthetic estrogen and anticancer agent also sets it apart from other stilbene derivatives.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLSXYJYAKZCT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032168
Record name trans-4-Aminostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4309-66-4, 834-24-2
Record name trans-4-Aminostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4309-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Stilbenamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminostilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-Aminostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOSTILBENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminostilbene
Reactant of Route 2
Reactant of Route 2
4-Aminostilbene
Reactant of Route 3
Reactant of Route 3
4-Aminostilbene
Reactant of Route 4
Reactant of Route 4
4-Aminostilbene
Reactant of Route 5
Reactant of Route 5
4-Aminostilbene
Reactant of Route 6
Reactant of Route 6
4-Aminostilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.